molecular formula C17H16N6O4S B2912349 3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034466-25-4

3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Numéro de catalogue: B2912349
Numéro CAS: 2034466-25-4
Poids moléculaire: 400.41
Clé InChI: GFRFCRXOUAIQBU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a benzo[d]oxazole core fused with a sulfonamide group at position 5, linked to a pyrazine ring substituted with a 1-methylpyrazole moiety. The benzo[d]oxazole system (a bicyclic structure with oxygen and nitrogen atoms) is known to enhance metabolic stability and bioavailability in medicinal chemistry . The sulfonamide group (-SO₂NH-) is a common pharmacophore in enzyme inhibitors, particularly targeting carbonic anhydrases or kinases .

Propriétés

IUPAC Name

3-methyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O4S/c1-22-10-11(8-20-22)16-13(18-5-6-19-16)9-21-28(25,26)12-3-4-15-14(7-12)23(2)17(24)27-15/h3-8,10,21H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRFCRXOUAIQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=CN=C2CNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (CAS Number: 2034466-25-4) is a complex organic molecule that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N6O4SC_{17}H_{16}N_{6}O_{4}S, with a molecular weight of 400.4 g/mol. The structure features a sulfonamide group, a benzo[d]oxazole moiety, and pyrazole and pyrazine rings, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₆N₆O₄S
Molecular Weight400.4 g/mol
CAS Number2034466-25-4

Antimicrobial Properties

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the pyrazole ring is critical for this activity as it interacts with microbial targets.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibitors of PARP are pivotal in cancer therapy, especially in cancers with BRCA mutations.

The biological activity of 3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide may involve:

  • Enzyme Inhibition : The sulfonamide group can interact with active sites on enzymes, inhibiting their function.
  • Receptor Modulation : The compound may bind to specific receptors, altering signaling pathways critical for cellular function.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

Study on Antimicrobial Activity

A study conducted by Barbuceanu et al. synthesized various pyrazole derivatives and tested their antimicrobial efficacy against S. aureus and other pathogens. The results indicated that compounds with similar structural motifs to our compound displayed minimum inhibitory concentrations (MIC) ranging from 8 μg/mL to 32 μg/mL against drug-resistant strains .

Anticancer Efficacy Research

In another study focusing on PARP inhibitors, researchers evaluated several compounds structurally related to our target compound. They found that certain derivatives exhibited promising anticancer activity in vitro, leading to the induction of apoptosis in cancer cell lines .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following table compares the target compound with structurally related sulfonamide derivatives, emphasizing substituent effects on physicochemical and biological properties:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Bioactivity Notes
Target Compound : 3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide Benzo[d]oxazole + sulfonamide Pyrazine-linked 1-methylpyrazole Not reported Not reported Hypothesized kinase inhibition potential
Example 53 () : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromen-4-one, isopropylbenzamide 589.1 (M⁺+1) 175–178 Likely kinase inhibitor (chromenone core)
Compound 7 () : Rapamycin analogue Macrolide Modifications at positions 29–36 and 39–44 Not reported Not reported Immunosuppressive activity

Key Observations:

Heterocyclic Influence: The target compound’s pyrazine-pyrazole system contrasts with the pyrazolo[3,4-d]pyrimidine core in Example 53 (). Pyrazine’s electron-deficient nature may enhance π-π stacking in hydrophobic binding pockets compared to pyrimidine derivatives .

Sulfonamide vs. Benzamide :

  • The target’s sulfonamide group offers stronger hydrogen-bonding capacity compared to the benzamide in Example 53, which may increase target affinity but reduce membrane permeability .

NMR and Structural Insights :

  • highlights that substituents in regions analogous to the target’s pyrazine-pyrazole unit (e.g., positions 29–36 and 39–44 in rapamycin analogues) induce distinct NMR chemical shifts, suggesting similar regions in the target compound could serve as markers for structural modification .

Research Findings and Methodological Considerations

Bioactivity Hypotheses:

  • The chromenone moiety in Example 53 is associated with kinase inhibition (e.g., PI3K/mTOR pathways). The target’s benzo[d]oxazole-sulfonamide system may similarly target kinases but with improved solubility due to the sulfonamide’s polarity .

Limitations and Gaps:

  • Melting points, solubility, and in vitro activity data for the target compound are absent in the provided evidence, necessitating experimental validation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.